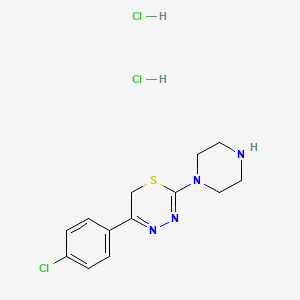

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine dihydrochloride

Übersicht

Beschreibung

Levocetirizine dihydrochloride, the active component of XYZAL tablets and oral solution, is an orally active H1-receptor antagonist . The chemical name is ®- [2- [4- [ (4-chlorophenyl) phenylmethyl]-1-piperazinyl] ethoxy] acetic acid dihydrochloride .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .

Chemical Reactions Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .

Physical And Chemical Properties Analysis

Information regarding the physical and chemical properties of the chlorophenols is located in Table 4-2 . Except for 2-CP, which is a liquid at room temperature, all of the chlorophenols discussed in this profile are solids at room temperature .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediate

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure is pivotal in the formation of compounds that interact with serotonin receptors, which are crucial in the treatment of disorders such as depression, anxiety, and schizophrenia .

Serotonin Receptor Agonist

As a serotonin receptor agonist, this compound has potential applications in neuropharmacology. It can be used to study the effects of serotonin on the nervous system and may contribute to the development of drugs that target serotonin receptors for therapeutic purposes .

Antiviral Research

Research has indicated that derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole exhibit antiviral activity. This suggests that our compound could be a precursor in the synthesis of antiviral agents, particularly in the development of treatments for plant viruses such as the tobacco mosaic virus .

Antifungal and Antibacterial Properties

The thiadiazine ring present in the compound is associated with antifungal and antibacterial properties. This makes it a valuable candidate for the development of new antimicrobial agents that could be used in medical, veterinary, and agricultural settings .

Carbonic Anhydrase Inhibitor

Compounds containing both sulfonamide and 1,3,4-thiadiazole rings have been reported to act as carbonic anhydrase inhibitors. This property is significant for the treatment of conditions like glaucoma, epilepsy, and mountain sickness, as well as in managing fluid retention .

Agricultural Bioengineering

The compound’s derivatives have shown promise in agricultural bioengineering, particularly as potential green pesticides. Their ability to inhibit the growth of harmful organisms can be harnessed to protect crops and improve agricultural productivity .

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that similar compounds, such as piperazine derivatives, have been found to exhibit significant effects on allergic reactions . These compounds are believed to interact with H1 receptors, which play a crucial role in allergic reactions .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, such as h1 receptors, leading to changes in the physiological response to allergens .

Biochemical Pathways

Similar compounds have been found to exhibit anti-allergic activities, suggesting that they may affect pathways related to allergic responses .

Pharmacokinetics

Similar compounds, such as cetirizine, are rapidly absorbed with a time to maximum concentration (tmax) of approximately 1 hour following oral administration .

Result of Action

Similar compounds have been found to exhibit significant effects on both allergic asthma and allergic itching .

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-2-piperazin-1-yl-6H-1,3,4-thiadiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4S.2ClH/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18;;/h1-4,15H,5-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAFSVXKURVWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(CS2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

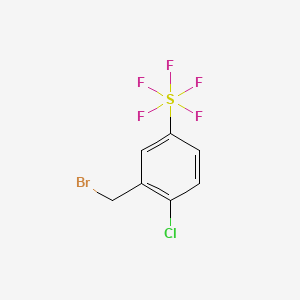

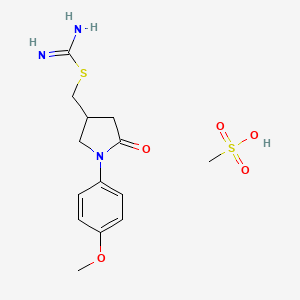

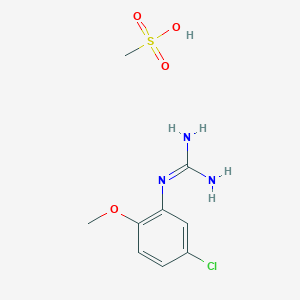

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

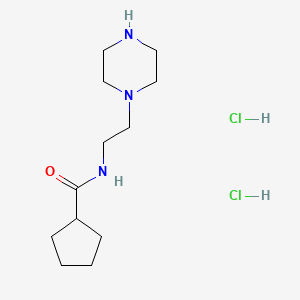

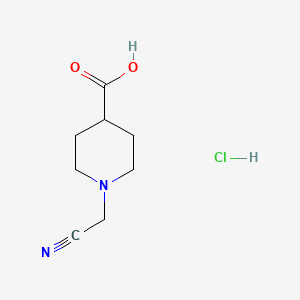

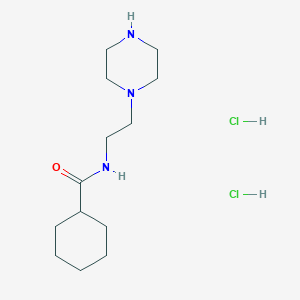

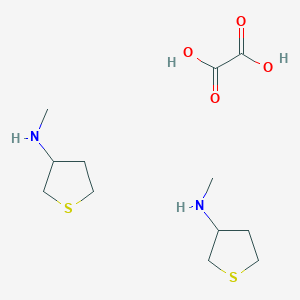

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B1431123.png)

![N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate](/img/structure/B1431129.png)

![Methyl 2-(8-azabicyclo[3.2.1]octane-3-sulfonyl)acetate hydrochloride](/img/structure/B1431133.png)

![3-(Propane-2-sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431134.png)

![[1-(4-phenyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1431135.png)

![3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1431143.png)

![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride](/img/structure/B1431144.png)